2-(1-benzoyl-3-oxodecahydro-2-quinoxalinyl)-N-(3,5-dichlorophenyl)acetamide
Description
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Properties
Molecular Formula |
C23H23Cl2N3O3 |
|---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
2-(1-benzoyl-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxalin-2-yl)-N-(3,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C23H23Cl2N3O3/c24-15-10-16(25)12-17(11-15)26-21(29)13-20-22(30)27-18-8-4-5-9-19(18)28(20)23(31)14-6-2-1-3-7-14/h1-3,6-7,10-12,18-20H,4-5,8-9,13H2,(H,26,29)(H,27,30) |
InChI Key |
RRLJNUXGCNKSCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)NC(=O)C(N2C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Biological Activity
The compound 2-(1-benzoyl-3-oxodecahydro-2-quinoxalinyl)-N-(3,5-dichlorophenyl)acetamide is a member of the quinoxaline family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.
Overview of Quinoxaline Derivatives
Quinoxaline derivatives are known for their pharmacological potential , including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. The structural diversity of these compounds allows for the exploration of various biological targets. The specific compound in focus has been synthesized and evaluated for its efficacy against several cancer cell lines and microbial strains.
Synthesis and Structural Characteristics
The synthesis of 2-(1-benzoyl-3-oxodecahydro-2-quinoxalinyl)-N-(3,5-dichlorophenyl)acetamide typically involves multi-step reactions starting from readily available quinoxaline precursors. The incorporation of the 3,5-dichlorophenyl moiety is significant as it may enhance the compound's lipophilicity and biological activity.
Table 1: Synthesis Pathway
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | Quinoxaline precursor + Benzoyl chloride | Reflux in organic solvent | Benzoyl derivative |
| 2 | Benzoyl derivative + Dichlorophenyl amine | Coupling reaction | Target compound |
Anticancer Activity
Recent studies have shown that quinoxaline derivatives exhibit significant anticancer properties . The compound has been tested against various cancer cell lines, including colorectal cancer (HCT-116) and breast cancer (MCF-7).
Case Study: Anticancer Efficacy
In a study investigating the antiproliferative effects of related quinoxaline compounds, it was found that certain derivatives significantly inhibited cell proliferation in HCT-116 cells. The mechanism of action is thought to involve apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated. It has been shown to possess selective activity against Gram-positive bacteria while exhibiting moderate effects on Gram-negative strains.
Case Study: Antimicrobial Screening
A screening of various quinoxaline derivatives revealed that the target compound displayed notable activity against Staphylococcus aureus with an MIC value indicating effective inhibition.
Table 3: Antimicrobial Activity Data
| Microbial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Gram-positive |
| Escherichia coli | >128 | Gram-negative |
Structure-Activity Relationship (SAR)
The biological activity of quinoxaline derivatives is closely related to their chemical structure. Modifications at specific positions on the quinoxaline ring can lead to enhanced potency or selectivity.
Key Findings:
- The presence of electron-withdrawing groups (like chlorine) on the phenyl ring increases lipophilicity and enhances cellular uptake.
- Substitutions on the quinoxaline nitrogen can alter binding affinity to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
